molecular formula C23H42O3 B1598787 Tetrahydrofurfuryl oleate CAS No. 5420-17-7

Tetrahydrofurfuryl oleate

Cat. No. B1598787
CAS RN: 5420-17-7
M. Wt: 366.6 g/mol
InChI Key: GIPDEPRRXIBGNF-KTKRTIGZSA-N
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Description

Tetrahydrofurfuryl oleate is a chemical compound with the molecular formula C₂₃H₄₂O₃ . It is also known by other names, including 9-Octadecenoic acid (Z)-, (tetrahydro-3-furanyl)methyl ester . The compound’s molecular weight is approximately 366.58 g/mol .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Tetrahydrofurfuryl oleate has been investigated in the context of OLEDs. A study by Vladimirova et al. (2009) explored tetradentate Schiff bases and their zinc complexes, derivatives of salicylic aldehyde and o-vanillin, which are relevant to OLED applications. These complexes exhibit properties that are crucial for both transport and luminescence in OLED heterostructures, indicating potential application in the development of OLEDs (Vladimirova et al., 2009).

Nanoparticle Formation

The role of tetrahydrofurfuryl oleate in nanoparticle formation has been a subject of research. For instance, Bronstein et al. (2007) investigated the influence of iron oleate complex structure on iron oxide nanoparticle formation. The study revealed that as-synthesized Fe oleate contains a fraction of oleic acid, which alters the decomposition process and stabilizes during nanoparticle formation (Bronstein et al., 2007).

Similarly, Schladt et al. (2009) studied the nucleation and growth mechanism in the formation of MnO nanoparticles synthesized by decomposing a manganese oleate complex. This research is significant for applications in data storage devices, catalysis, drug-delivery, and biomedical imaging (Schladt et al., 2009).

Lubricant and Fuel Additives

The potential of tetrahydrofurfuryl oleate in lubricants and fuel additives has been explored. Sharma et al. (2008) prepared branched oleochemicals from methyl oleate, showing improved low-temperature properties and thermo-oxidative stability. These derivatives have good anti-wear and friction-reducing properties, suggesting their use as lubricating oil or fuel additives (Sharma et al., 2008).

Biomedical Applications

In the biomedical field, the use of tetrahydrofurfuryl oleate in vesicle formation and growth was studied by Berclaz et al. (2001). They investigated the growth and division of oleic acid/oleate vesicles, which are relevant for drug delivery systems in biomedical applications (Berclaz et al., 2001).

Synthesis and Catalysis

Fauzi et al. (2014) explored the use of tetrahydrofurfuryl oleate in the esterification of oleic acid for biodiesel production. The study utilized magnetic ionic liquid as a catalyst, indicating the role of tetrahydrofurfuryl oleate in sustainable energy production (Fauzi et al., 2014).

properties

IUPAC Name

oxolan-2-ylmethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPDEPRRXIBGNF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofurfuryl oleate

CAS RN

5420-17-7
Record name Tetrahydrofurfuryl oleate
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Record name Tetrahydrofurfuryl oleate
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Record name NSC4843
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Record name Tetrahydrofurfuryl oleate
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Record name TETRAHYDROFURFURYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
LH Brown, JW Hill - Journal of Chemical and Engineering Data, 1960 - ACS Publications
… hydrofuran ring is known, since tetrahydrofurfuryl oleate has been used as a secondary plasticizer for poly (vinyl chloride). Tall oil esters of tetrahydrofurfuryl alcohol are potentially of …
Number of citations: 3 pubs.acs.org
AS Patra, A Basu, A Biswas, A Das… - … Journal of Coal …, 2021 - Taylor & Francis
… In the present work, we have synthesized two collectors, tetrahydrofurfuryl oleate based (C1) and tetrahydrofurfuryl ether based (C2), which contain both hydrophilic and hydrophobic …
Number of citations: 6 www.tandfonline.com
B Saha, AS Patra, A Das, A Basu… - International Journal of …, 2023 - Taylor & Francis
… In the present work, the nature of interaction of dodecane (C1), tetrahydrofurfuryl oleate (C2) and 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl(Z)-octadec-9…
Number of citations: 0 www.tandfonline.com
K Murai, G Akazome - Journal of Oil Chemists' Society, Japan, 1955 - jstage.jst.go.jp
ま え が き本誌 1954 年 1 月 号の第 1 報, お よび第 2 報 に引き続いて, 主 として油脂を原料とした可塑剤を合成し, 試験した結果について報告する. 今回はオレイン酸の各種アル コールのモノおよび…
Number of citations: 0 www.jstage.jst.go.jp
JE Lindberg, SJ Slichter, S Murphy, DD Schroeder… - …, 1983 - Wiley Online Library
… The only significant difference between the three materials was the incorporation of tetrahydrofurfuryl oleate (THFO) as a secondary plasticizer in CL-2399 and PL-130. The response of …
Number of citations: 17 onlinelibrary.wiley.com
R Jia, GH Harris, DW Fuerstenau - International Journal of Mineral …, 2000 - Elsevier
Ash minerals, including pyrite, can be separated from coal by flotation, primarily making use of the natural hydrophobicity of the carbonaceous matter in coal. However, to overcome the …
Number of citations: 279 www.sciencedirect.com
R Jia, GH Harris, DW Fuerstenau - Coal Preparation, 2002 - Taylor & Francis
… 6 coal is THF-17en, the long-chain tetrahydrofurfuryl oleate. On the other hand, THF-3 is better than the remaining surfactants on the high-rank Pittsburgh No. 8 coal, although it has the …
Number of citations: 98 www.tandfonline.com
ES Lower - Pigment & resin technology, 1991 - emerald.com
Guanidine stearate will function as a lubricant for melamine/formaldehyde resins (and guanamine/formaldehyde resins), and glyceryl monostearate can improve the mechanical …
Number of citations: 6 www.emerald.com
W Summer - Anti-Corrosion Methods and Materials, 1964 - emerald.com
The corrosion caused in metals attacks the basic material, ie the metal, itself. Degradation of plastics is an effect caused by the attack on, or reaction with, the plasticiser which, in fact, …
Number of citations: 13 www.emerald.com
PA Small, KW Small, P Cowley - Transactions of the Faraday Society, 1948 - pubs.rsc.org
… The n-amyl and n-hexyl phthalates, dioctyl and dibutoxyethyl sebacates, triphenyl, tributoxyethyl phosphates, tetrahydrofurfuryl oleate, and the nonyl esters were synthesised in ICI …
Number of citations: 89 pubs.rsc.org

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